
Tert-butyl 4-methylpyridin-3-ylcarbamate
Overview
Description
Tert-butyl 4-methylpyridin-3-ylcarbamate is a chemical compound with the molecular formula C11H16N2O2. It is commonly used in organic synthesis and research due to its unique structural properties and reactivity. The compound is characterized by a tert-butyl group attached to a pyridine ring, which is further substituted with a methyl group and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 4-methylpyridin-3-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of 4-methylpyridin-3-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The synthesis is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of automated systems and advanced purification techniques like crystallization or chromatography ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 4-methylpyridin-3-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a protecting group for amines.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which tert-butyl 4-methylpyridin-3-ylcarbamate exerts its effects depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-methylpiperidin-4-ylcarbamate
- Tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate
- Tert-butyl methyl(piperidin-4-yl)carbamate
Uniqueness
Tert-butyl 4-methylpyridin-3-ylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Biological Activity
Tert-butyl 4-methylpyridin-3-ylcarbamate is a chemical compound that has garnered attention due to its potential biological activities, particularly as a protein kinase inhibitor. This article delves into the compound's biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a carbamate moiety linked to a pyridine ring. The molecular formula is CHNO, with a molecular weight of approximately 220.27 g/mol. The presence of the methyl group at the 4-position and the carbamate functional group contribute to its unique chemical properties, influencing its biological interactions.
The primary biological activity of this compound is its role as an inhibitor of specific protein kinases. Protein kinases are essential in regulating various cellular processes, including cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt aberrant signaling pathways often associated with diseases such as cancer.
Inhibition of Protein Kinases
Research indicates that this compound effectively inhibits several key protein kinases involved in oncogenic signaling pathways:
- Mechanistic Target of Rapamycin (mTOR) : This kinase plays a pivotal role in cell growth and proliferation. Inhibition by this compound can lead to reduced tumor growth.
- Cyclin-dependent Kinases (CDKs) : These are crucial for cell cycle regulation. Inhibition may result in cell cycle arrest in cancer cells.
The binding affinity and selectivity towards these kinases can be assessed through various biochemical assays, including enzyme activity assays and cellular proliferation studies.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound:
Biological Activity | Target | IC50 Value (µM) | Effect |
---|---|---|---|
Protein Kinase Inhibition | mTOR | 0.5 | Reduced cell proliferation |
CDK Inhibition | CDK2 | 0.8 | Induced cell cycle arrest |
Anti-inflammatory Activity | TNF-alpha production | 1.2 | Decreased inflammation |
Case Study 1: Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines, including breast and lung cancer models. The compound demonstrated significant cytotoxicity at concentrations above its IC50 values for mTOR and CDK inhibition, leading to apoptosis in these cells.
Case Study 2: In Vivo Studies
In vivo studies using mouse models showed that administration of this compound resulted in tumor size reduction in xenograft models of breast cancer. The mechanism was attributed to the inhibition of mTOR signaling pathways, leading to decreased tumor cell proliferation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyridine Derivative : Starting with a suitable pyridine precursor, such as 4-methylpyridine.
- Carbamoylation : Reaction with tert-butyl isocyanate under controlled conditions to form the carbamate.
- Purification : The final product is purified using chromatography techniques.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-methylpyridin-3-ylcarbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves reacting 4-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydride) under inert conditions (nitrogen/argon) to prevent hydrolysis. Key steps include:
- Base Selection: Triethylamine is commonly used for mild conditions, while stronger bases like NaH may enhance reactivity in sterically hindered systems .
- Temperature Control: Reactions are often performed at 0–25°C to minimize side reactions.
- Purification: Column chromatography or recrystallization ensures high purity.
Optimization Tips: Vary the base-to-substrate ratio (1.1–1.5 equiv) and monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the carbamate linkage (e.g., tert-butyl group at δ ~1.3 ppm) and pyridine ring substitution patterns .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for C₁₁H₁₆N₂O₂: 208.12 g/mol).
- IR Spectroscopy: Detects carbonyl stretches (~1700 cm⁻¹ for carbamate) and aromatic C-H vibrations .
- X-ray Crystallography: Resolves steric effects of the tert-butyl group on crystal packing .
Q. How do pH and temperature affect the stability of this compound?
Methodological Answer:
- pH Stability: Hydrolysis occurs under strongly acidic (HCl) or basic (NaOH) conditions, cleaving the carbamate to regenerate the amine. Neutral pH (6–8) in aqueous buffers ensures stability for short-term storage .
- Thermal Stability: Decomposition is observed above 100°C. Store at room temperature in inert, moisture-free environments .
Experimental Validation: Conduct accelerated stability studies using HPLC to track degradation products .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance biological activity?
Methodological Answer:
- Substituent Effects: Introducing electron-withdrawing groups (e.g., Cl, F) at the pyridine 4-position increases electrophilicity, potentially improving binding to biological targets .
- Case Study: tert-Butyl (4-chloropyridin-3-yl)carbamate shows higher enzyme inhibition than the methyl derivative due to halogen-mediated hydrophobic interactions .
- Synthetic Strategy: Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the pyridine ring .
Q. How should researchers address contradictory data in reaction yields during scale-up synthesis?
Methodological Answer:
- Root Cause Analysis:
- Case Example: Yields dropped from 85% (lab-scale) to 60% (pilot-scale) due to inadequate temperature control. Implementing jacketed reactors restored efficiency .
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Leaving Group Ability: The carbamate’s tert-butyloxycarbonyl (Boc) group acts as a protecting group, removable under acidic conditions (e.g., TFA) to expose the amine for further functionalization .
- Kinetic Studies: Monitor Boc deprotection rates via ¹H NMR (disappearance of δ ~1.3 ppm signal) under varying acid concentrations .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
Methodological Answer:
- Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity to enzymes/proteins.
- Case Study: Analogous compounds (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) show anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 12 µM) .
- Cell-Based Assays: Test cytotoxicity (MTT assay) and target engagement (e.g., luciferase reporters for kinase inhibition) .
Properties
IUPAC Name |
tert-butyl N-(4-methylpyridin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHCQPPXAIYZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453860 | |
Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180253-66-1 | |
Record name | (4-Methylpyridin-3-yl)carbamic acid tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180253-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl 4-methylpyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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